Melphalan Dimer-d8 Dihydrochloride

Descripción general

Descripción

Daclatasvir-d6 es un derivado deuterado de Daclatasvir, un inhibidor potente y de administración oral de la proteína no estructural 5A (NS5A) del virus de la hepatitis C (VHC). Este compuesto se utiliza principalmente como estándar interno en espectrometría de masas para la cuantificación de Daclatasvir. El marcado con deuterio ayuda a distinguirlo del compuesto no marcado durante los procedimientos analíticos .

Mecanismo De Acción

Daclatasvir-d6, al igual que Daclatasvir, inhibe la proteína NS5A del VHC, que es esencial para la replicación viral. El compuesto se une a la proteína NS5A, interrumpiendo su función y previniendo la replicación del virus. Esta inhibición se produce mediante la interrupción de la localización subcelular de NS5A, la inhibición de la síntesis de ARN viral y la interferencia con el ensamblaje y la secreción de viriones .

Análisis Bioquímico

Biochemical Properties

Melphalan Dimer-d8 Dihydrochloride: plays a significant role in biochemical reactions by forming covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with DNA polymerase and topoisomerase, enzymes crucial for DNA replication and repair. The nature of these interactions involves the formation of covalent bonds between the alkylating groups of this compound and the nucleophilic sites on the DNA and proteins, leading to the inhibition of their normal functions .

Cellular Effects

This compound: exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. This compound affects cell signaling pathways, such as the p53 pathway, which is activated in response to DNA damage and leads to the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound impacts cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of This compound involves its ability to form covalent bonds with DNA and proteins, leading to the inhibition of DNA replication and transcription. This compound binds to the nucleophilic sites on DNA, such as the N7 position of guanine, resulting in the formation of DNA adducts and cross-links. These modifications prevent the normal unwinding and separation of DNA strands, thereby inhibiting the activity of DNA polymerase and topoisomerase. Additionally, this compound can induce changes in gene expression by activating DNA damage response pathways, leading to the upregulation of genes involved in DNA repair and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained DNA damage, prolonged cell cycle arrest, and increased apoptosis .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can induce DNA damage and cell cycle arrest without causing significant toxicity. At higher doses, this compound can lead to severe toxic effects, including bone marrow suppression, gastrointestinal toxicity, and systemic organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which the adverse effects outweigh the benefits .

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily related to its alkylating activity. The compound interacts with enzymes such as glutathione S-transferase, which plays a role in detoxifying alkylating agents. This interaction leads to the formation of conjugates that are more easily excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and DNA, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound: exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by the presence of targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of this compound is crucial for its ability to induce DNA damage and inhibit DNA replication and transcription .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Daclatasvir-d6 implica la incorporación de átomos de deuterio en la molécula de Daclatasvir. Esto generalmente se logra mediante reacciones de intercambio hidrógeno-deuterio o utilizando reactivos deuterados durante el proceso de síntesis. Los pasos clave incluyen:

Intercambio hidrógeno-deuterio: Este método implica reemplazar los átomos de hidrógeno en la molécula de Daclatasvir con átomos de deuterio utilizando gas deuterio o disolventes deuterados en condiciones específicas.

Reactivos deuterados: El uso de materiales de partida o intermediarios deuterados en la síntesis de Daclatasvir garantiza la incorporación de átomos de deuterio en las posiciones deseadas en el producto final.

Métodos de producción industrial

La producción industrial de Daclatasvir-d6 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a granel: Reacciones de intercambio hidrógeno-deuterio a gran escala o el uso de reactivos deuterados.

Purificación: El producto se purifica utilizando técnicas como cristalización, cromatografía o destilación para lograr altos niveles de pureza.

Control de calidad: Pruebas rigurosas utilizando espectrometría de masas y otros métodos analíticos para garantizar la correcta incorporación de deuterio y la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Daclatasvir-d6 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de la molécula a sus formas reducidas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio, borohidruro de sodio e hidrógeno gaseoso.

Sustitución: Se emplean reactivos como halógenos, ácidos y bases en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Daclatasvir-d6 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como estándar interno en espectrometría de masas para la cuantificación de Daclatasvir y sus metabolitos.

Biología: Ayuda a estudiar la farmacocinética y el metabolismo de Daclatasvir en sistemas biológicos.

Medicina: Asiste en el desarrollo y la optimización de terapias antivirales dirigidas al VHC.

Industria: Se emplea en el control de calidad y las pruebas analíticas de formulaciones farmacéuticas que contienen Daclatasvir

Comparación Con Compuestos Similares

Compuestos similares

Ledipasvir: Otro inhibidor de NS5A utilizado en combinación con otros agentes antivirales para el tratamiento del VHC.

Ombitasvir: Un inhibidor de NS5A utilizado en terapias combinadas para el VHC.

Elbasvir: Al igual que Daclatasvir, inhibe la proteína NS5A del VHC.

Singularidad de Daclatasvir-d6

Daclatasvir-d6 es único debido a su marcado con deuterio, lo que proporciona ventajas distintas en las aplicaciones analíticas. Los átomos de deuterio lo hacen fácilmente distinguible de Daclatasvir no marcado en la espectrometría de masas, lo que aumenta la precisión y confiabilidad de los análisis cuantitativos .

Propiedades

IUPAC Name |

trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRSSPOQAMALKA-GXBFPSLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

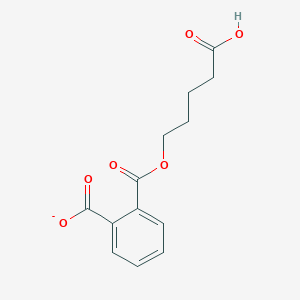

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)